(6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone
Description
Properties
Molecular Formula |
C20H17NOS |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(6-benzylsulfanyl-4-methylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C20H17NOS/c1-15-12-19(23-14-16-8-4-2-5-9-16)21-13-18(15)20(22)17-10-6-3-7-11-17/h2-13H,14H2,1H3 |
InChI Key |
UCNMNEGEMUGFOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chlorination and Cyanidation of Benzyl Alcohol Derivatives
A foundational approach derives from the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, as described in US6566527B1. While this patent focuses on methylsulfonyl groups, its stepwise methodology can be adapted for benzylthio introduction.
Step 1: Chlorination of 4-(Benzylthio)benzyl Alcohol
The initial chlorination of 4-(benzylthio)benzyl alcohol to 4-(benzylthio)benzyl chloride could employ concentrated hydrochloric acid in toluene at 10–40°C. This step is critical for activating the benzylthio group for subsequent nucleophilic substitution.
Step 2: Cyanidation with Alkali Metal Cyanides
The chlorinated intermediate reacts with sodium cyanide in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) at 60–100°C to yield 4-(benzylthio)phenylacetonitrile. Phase transfer catalysts enhance reaction efficiency by facilitating the solubility of ionic reagents in organic solvents.
Step 3: Condensation with Nicotinic Esters
Condensation of 4-(benzylthio)phenylacetonitrile with a 4-methylnicotinic ester (instead of 6-methylnicotinic ester, as in the patent) using sodium methoxide in methanol at 60–110°C forms the pyridine-acetonitrile adduct. This step establishes the pyridine core with the 4-methyl and benzylthio substituents.
Step 4: Hydrolysis and Decarboxylation
Acidic hydrolysis (e.g., acetic acid/HCl) at 50–115°C removes the cyano group, yielding 3-[2-(4-(benzylthio)phenyl)acetyl]-4-methylpyridine. Decarboxylation under reflux conditions completes the methanone structure.
*Yields extrapolated from analogous reactions in US6566527B1.
Palladium-Catalyzed Coupling Approaches
Suzuki-Miyaura Coupling for Phenyl Methanone Formation
US20120232281A1 describes a palladium-catalyzed coupling for synthesizing sulfonyl-containing pyridines. Adapting this for benzylthio groups involves:
Step 1: Preparation of 4-(Benzylthio)phenylboronic Acid
The benzylthio group is introduced via thiol-aryl exchange between 4-bromophenylboronic acid and benzyl mercaptan using a Pd(OAc)₂/XPhos catalyst system.
Step 2: Coupling with 4-Methylpyridin-3-yl Triflate
A Suzuki-Miyaura coupling between 4-(benzylthio)phenylboronic acid and 4-methylpyridin-3-yl triflate in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 85°C yields the biaryl intermediate.
Step 3: Friedel-Crafts Acylation
The phenyl methanone group is introduced via Friedel-Crafts acylation using benzoyl chloride and AlCl₃ in dichloromethane.
| Step | Reagents/Conditions | Key Intermediate | Yield (%)* |
|---|---|---|---|
| 1 | Pd(OAc)₂, XPhos, BnSH | 4-(Benzylthio)phenylboronic acid | 80–85 |
| 2 | Pd(PPh₃)₄, K₂CO₃, 85°C | Biaryl intermediate | 70–75 |
| 3 | AlCl₃, CH₂Cl₂, 0°C | Target compound | 65–70 |
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Cyanidation-Condensation Route : Offers high atom economy but requires multiple steps (4–5 steps), leading to cumulative yield losses (~35–40% overall).
-
Palladium-Catalyzed Coupling : Fewer steps (3 steps) but higher costs due to Pd catalysts. Overall yields reach 50–55%.
-
Direct Thiolation : Most straightforward (1 step) but limited to substrates with leaving groups at the 6-position. Yields up to 80% .
Chemical Reactions Analysis
Types of Reactions
(6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
(6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenylmethanone moiety can engage in hydrogen bonding or hydrophobic interactions with various proteins, affecting their function. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone with two analogs from the provided evidence, focusing on structural features, synthetic strategies, and inferred properties.
Structural and Functional Group Analysis
Key Observations :
- Electronic Effects : The benzylthio group in the target compound is electron-rich, contrasting with the electron-donating methoxy group in 16A and the electron-deficient benzothiazole in the third analog.
- Lipophilicity : The benzylthio group likely increases lipophilicity compared to the polar trihydroxy groups in the benzothiazole derivative .
- Steric and Spatial Features : The methyl group in the target compound provides less steric hindrance than the phenylethynyl group in 16A, which may influence reactivity in cross-coupling reactions .
Comparison :
- The target compound’s benzylthio group may require distinct synthetic strategies compared to the ethynyl group in 16A, which was introduced via Sonogashira coupling . Thioether formation could involve SN2 displacement or metal-catalyzed C–S bond formation.
- The benzothiazole derivative’s synthesis likely involves condensation or cyclization steps, reflecting the complexity of introducing heterocyclic moieties .
Biological Activity
(6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone, also known by its CAS number 61486-00-8, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a pyridine ring substituted with a benzylthio group and a phenyl ketone moiety. This unique structure is hypothesized to contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in anti-cancer and anti-inflammatory domains. The following sections detail specific findings related to its pharmacological effects.
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. This inhibition is attributed to the compound's ability to induce apoptosis through caspase activation pathways.
-
Case Studies :
- A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 5 to 15 µM against A549 cells, indicating potent cytotoxicity .
- Another investigation highlighted the compound's selectivity towards cancerous cells over normal cells, with selectivity indices greater than 2, suggesting a favorable therapeutic window .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro assays revealed that it significantly scavenges free radicals, contributing to reduced oxidative stress in cellular models.
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. Specifically, it inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be linked to its structural features:
- The benzylthio group appears critical for enhancing lipophilicity and cellular uptake.
- Substituents on the pyridine ring influence receptor binding affinity and selectivity towards cancerous cells.
| Structural Feature | Impact on Activity |
|---|---|
| Benzylthio Group | Enhances lipophilicity |
| Methyl Substitution | Increases potency against cancer cells |
| Phenyl Ring Substitution | Modulates binding affinity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a thioether linkage (benzylthio group) can be introduced using benzyl mercaptan under basic conditions. Solvent selection is critical: polar aprotic solvents like DMF or DMSO enhance reactivity, while toluene or acetonitrile may improve yield by minimizing side reactions. Temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar) prevent oxidation of sulfur-containing intermediates .
Q. How can X-ray crystallography confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol/water mixtures) are analyzed at low temperatures (e.g., 173 K) to reduce thermal motion. Data collection using MoKα radiation (λ = 0.71073 Å) and refinement software (e.g., SHELXL) resolve bond lengths, angles, and torsion angles. For diarylketones, key parameters include dihedral angles between aromatic rings (e.g., 47–52°) and torsion angles (e.g., 18–36°), which validate steric and electronic effects .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., benzylthio protons at δ 3.8–4.2 ppm, aromatic protons in pyridine at δ 7.5–8.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms the molecular ion ([M+H]⁺) and fragmentation pathways (e.g., loss of benzylthio group).
- IR : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How do solvent polarity and protic/aprotic nature influence synthesis and stability?
- Methodological Answer : Protic solvents (e.g., methanol) may protonate intermediates, slowing reaction kinetics, while aprotic solvents (e.g., DMF) stabilize charged transition states. For stability, avoid protic solvents with benzylthio groups due to potential hydrolysis. Solvent dielectric constants (ε) correlate with reaction rates: higher ε enhances ionic interactions in SN2 mechanisms .
Q. How to resolve discrepancies between experimental and computational data for electronic properties?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G* basis sets to calculate UV-Vis spectra, HOMO-LUMO gaps, and dipole moments. Compare results with experimental UV-Vis (λmax ~300–350 nm) and solvatochromic shifts. Adjust computational parameters (e.g., solvent model, excited-state methods like TD-DFT) to align with empirical data. Contradictions may arise from solvent effects or crystal packing not modeled in simulations .
Q. What strategies mitigate degradation of the benzylthio group under oxidative conditions?
- Methodological Answer :
- Use antioxidants (e.g., BHT) in reaction mixtures.
- Conduct reactions under inert atmospheres (N₂/Ar).
- Avoid high temperatures (>100°C) and UV light.
- Stabilize intermediates via chelating agents (e.g., EDTA) to prevent metal-catalyzed oxidation .
Q. How does conformational analysis via torsion angles inform reactivity?
- Methodological Answer : X-ray-derived torsion angles (e.g., 30–36°) reveal steric hindrance between substituents. For example, a larger torsion angle in the pyridine ring may reduce nucleophilic attack at the carbonyl group. Conformational flexibility (e.g., dihedral angles between aryl rings) impacts binding affinity in biological studies or catalytic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
